molecular formula C10H8F3N3O B8428661 Acetamide, 2,2,2-trifluoro-N-1H-indazol-5-yl-N-methyl-

Acetamide, 2,2,2-trifluoro-N-1H-indazol-5-yl-N-methyl-

Cat. No. B8428661
M. Wt: 243.18 g/mol
InChI Key: GGFZIISFAWQQRY-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Potassium carbonate (415 mg, 3.00 mmol) and methyl iodide (0.20 ml, 3.21 mmol) were added to a solution of 2,2,2-trifluoro-N-(1H-indazol-5-yl)acetamide (688 mg, 3.00 mmol) in N,N-dimethylformamide (4 ml) at room temperature and stirred overnight at room temperature. Then, the reaction solution was poured into water and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol=99/1) to obtain 2,2,2-trifluoro-N-(1H-indazol-5-yl)-N-methylacetamide (466 mg, 64%).
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
688 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].CI.[F:9][C:10]([F:24])([F:23])[C:11]([NH:13][C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][CH:22]=1)[NH:19][N:18]=[CH:17]2)=[O:12].O>CN(C)C=O>[F:24][C:10]([F:9])([F:23])[C:11]([N:13]([C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][CH:22]=1)[NH:19][N:18]=[CH:17]2)[CH3:1])=[O:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
415 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.2 mL
Type
reactant
Smiles
CI
Name
Quantity
688 mg
Type
reactant
Smiles
FC(C(=O)NC=1C=C2C=NNC2=CC1)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol=99/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(=O)N(C)C=1C=C2C=NNC2=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 466 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.